molecular formula C11H10N2O2 B1298592 Methyl 4-(1H-pyrazol-1-yl)benzoate CAS No. 400750-29-0

Methyl 4-(1H-pyrazol-1-yl)benzoate

Cat. No. B1298592
M. Wt: 202.21 g/mol
InChI Key: AGOPDJQWCXROJG-UHFFFAOYSA-N
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Description

Methyl 4-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The compound of interest is a derivative of this class, where a pyrazole ring is attached to a benzene ring that carries a methoxy carbonyl group.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. However, the specific synthesis of Methyl 4-(1H-pyrazol-1-yl)benzoate is not detailed in the provided papers. Nevertheless, similar compounds have been synthesized through various methods. For instance, a series of indenopyrazoles were synthesized from indanones and phenyl isothiocyanates in two steps, which could suggest a potential pathway for the synthesis of related pyrazole derivatives . Another paper describes the synthesis of pyrazole derivatives by condensation reactions, which could be a plausible method for synthesizing Methyl 4-(1H-pyrazol-1-yl)benzoate .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, the structure of a pyrazole derivative was confirmed by single-crystal X-ray diffraction studies . Quantum mechanical calculations, such as Density Functional Theory (DFT), can also provide insights into the molecular structure, as demonstrated in the analysis of a sulfonamide pyrazole derivative .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The papers provided do not detail specific reactions for Methyl 4-(1H-pyrazol-1-yl)benzoate, but they do mention reactions involving similar compounds. For instance, Methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with heterocyclic compounds to afford benzoylamino substituted derivatives . This indicates that Methyl 4-(1H-pyrazol-1-yl)benzoate could potentially undergo similar reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be diverse. The papers describe various properties such as antimicrobial activities , vibrational frequencies , and luminescent properties . Theoretical studies, including DFT calculations, can predict properties like dipole moments and hyperpolarizability, which are relevant for understanding the compound's behavior in different environments . Additionally, thermal analysis can provide information on the stability of the compound under different temperature conditions .

Scientific Research Applications

1. Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . They have been found to have antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

2. Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their herbicidal properties .

3. Coordination Chemistry

Pyrazoles are used in coordination chemistry . They can act as ligands, coordinating to metal ions to form complexes .

4. Organometallic Chemistry

In organometallic chemistry, pyrazoles are used to form organometallic compounds .

5. Antileishmanial Structures

4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives, which are similar to “Methyl 4-(1H-pyrazol-1-yl)benzoate”, have been found to have antileishmanial properties . They have been used against Leishmania infantum and Leishmania amazonensis .

properties

IUPAC Name

methyl 4-pyrazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-3-5-10(6-4-9)13-8-2-7-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOPDJQWCXROJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359574
Record name Methyl 4-(1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1H-pyrazol-1-yl)benzoate

CAS RN

400750-29-0
Record name Methyl 4-(1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-fluorobenzoate (2 g, 0.0130 mol), pyrazole (1.33 g, 0.0195 mmol) and potassium carbonate (3.59 g, 0.0260 mol) in dry 1-methyl-1-pyrrolidinone (20 mL) was heated to 130° C. for 44 hours. The cooled reaction mixture was then partitioned between ethyl acetate (200 mL) and 2 M sodium hydroxide (200 mL). The organic phase was separated, washed with 2 M sodium hydroxide (200 mL), 2 M hydrochloric acid (2×200 mL), water (200 mL), and brine (200 mL), dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford a white solid (0.71 g). Recrystallization from hexane (40 mL) gave the title compound (0.533 g, 20%) as a white crystalline solid, m.p. 115° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methyl-1-pyrrolidinone
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Singh, F Li, EA Fink, I Chau, A Li… - Journal of Medicinal …, 2023 - ACS Publications
An under-explored target for SARS-CoV-2 is the S-adenosyl methionine (SAM)-dependent methyltransferase Nsp14, which methylates the N7-guanosine of viral RNA at the 5′-end, …
Number of citations: 4 pubs.acs.org
C Yuan, L Zhang, Y Zhao - Molecules, 2019 - mdpi.com
We first reported the new application of a translate metal chelating ligand α-benzoin oxime for improving Cu-catalyzed CN coupling reactions. The system could catalyse coupling …
Number of citations: 14 www.mdpi.com
Q Zhou, F Du, Y Chen, Y Fu, W Sun… - The Journal of Organic …, 2019 - ACS Publications
l-(−)-Quebrachitol (QCT) has been found as a ligand of copper powder for selective N-arylation of nitrogen-containing heterocycles with aryl halides. Furthermore, another potential …
Number of citations: 17 pubs.acs.org

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